molecular formula C16H21N3O3S B1521174 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide CAS No. 1193389-97-7

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide

Número de catálogo: B1521174
Número CAS: 1193389-97-7
Peso molecular: 335.4 g/mol
Clave InChI: UTSSJPAPEISVPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Core Structural Features

4-Amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide (CAS: 1193389-97-7) is a sulfonamide derivative characterized by a benzene-1-sulfonamide core substituted with a 4-amino group and a secondary amine-linked phenyl moiety. Its molecular formula is C₁₆H₂₁N₃O₃S , with a molecular weight of 335.42 g/mol.

The compound’s structure comprises:

  • Sulfonamide group (-SO₂NH-) at the para position of the benzene ring.
  • 4-Amino group (-NH₂) ortho to the sulfonamide.
  • Secondary amine substituent at the para position of a phenyl ring, featuring an ethyl and a 2-hydroxyethyl moiety.
Functional Group Position Role in Structure
Sulfonamide (-SO₂NH-) Para to benzene ring Central pharmacophore
Amino (-NH₂) Ortho to sulfonamide Hydrogen bonding, solubility
Ethyl(2-hydroxyethyl)amino Para to phenyl ring Hydrophilic-hydrophobic balance

Comparative Functional Group Analysis

The ethyl(2-hydroxyethyl)amino group introduces unique polarity compared to simpler sulfonamide analogs. For example:

  • Hydrophilicity : The 2-hydroxyethyl group enhances aqueous solubility, contrasting with non-polar sulfonamides like 4-amino-N-methylbenzenemethanesulfonamide.
  • Steric Effects : The ethyl and hydroxyethyl chains create spatial bulk, potentially influencing crystal packing and intermolecular interactions.
  • Hydrogen Bonding Capacity : The amine and hydroxyl groups enable dual hydrogen bonding (as donor and acceptor), unlike sulfonamides with only sulfonamide NH groups.

Propiedades

IUPAC Name

4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-19(11-12-20)15-7-5-14(6-8-15)18-23(21,22)16-9-3-13(17)4-10-16/h3-10,18,20H,2,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSJPAPEISVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in biomedical research due to its potential biological activities. This compound, with the molecular formula C16H21N3O3SC_{16}H_{21}N_{3}O_{3}S and a molecular weight of 335.4 g/mol, is characterized by its sulfonamide group which is known for various pharmacological properties.

Chemical Structure

The compound's structure is defined by the following characteristics:

  • IUPAC Name : 4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide
  • InChI Key : UTSSJPAPEISVPM-UHFFFAOYSA-N

The structural formula can be represented as follows:

C16H21N3O3S\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}

Research indicates that sulfonamide derivatives often exhibit their biological effects through interactions with various biomolecules, particularly in cardiovascular contexts. For instance, studies have shown that compounds similar to this compound can influence perfusion pressure and coronary resistance in isolated rat heart models. The proposed mechanism involves the modulation of calcium channels, which are crucial for cardiac function and vascular tone regulation .

Pharmacological Studies

Several studies have investigated the pharmacological effects of related sulfonamide compounds:

  • Cardiovascular Effects :
    • A study demonstrated that certain benzene sulfonamides decreased perfusion pressure and coronary resistance significantly when tested on isolated rat hearts. This suggests a potential role in managing cardiovascular conditions by altering blood flow dynamics .
    • The interaction with calcium channels was highlighted as a key mechanism, indicating that these compounds could serve as calcium channel blockers, thereby influencing cardiac contractility and vascular resistance.
  • Pharmacokinetic Properties :
    • Theoretical evaluations using ADME/PK modeling have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies suggest favorable permeability characteristics across various cell models .

Case Studies

Case Study 1 : In a controlled experiment involving isolated rat hearts, it was observed that administration of related sulfonamide derivatives led to a time-dependent decrease in both perfusion pressure and coronary resistance. The results indicated that these compounds could interact with biomolecules involved in blood pressure regulation .

Case Study 2 : Another study focused on the theoretical docking interactions of sulfonamide derivatives with calcium channels using computational methods. The findings suggested that these compounds could effectively inhibit calcium channel activity, presenting a potential therapeutic avenue for hypertension and other cardiovascular disorders .

Summary of Biological Activities

Compound Effect on Perfusion Pressure Effect on Coronary Resistance Mechanism
This compoundDecreasedDecreasedCalcium channel inhibition
4-(2-amino-ethyl)-benzenesulfonamideDecreasedDecreasedCalcium channel inhibition
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideVariableVariableNot specified

Pharmacokinetic Parameters (Theoretical)

Parameter Value
Permeability (Caco-2)High
SolubilityModerate
Metabolic StabilityModerate

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide and analogous sulfonamide derivatives:

Compound Name Substituents Melting Point (°C) Synthetic Yield (%) Key Biological Activity References
This compound -N-ethyl(2-hydroxyethyl)amino group at 4-phenyl Not reported Not reported Antimicrobial (inferred from analogs)
4-[(2-{N′-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15) -4-chlorophenyl hydrazone substituent 226–227 95 Potential antimicrobial
4-amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide (WL7) -N-methyl(2-hydroxyethyl)amino group Not reported Not reported Structural analog for solubility studies
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) -3-oxopropylpyrazole substituent 169–170 49 Bioactivity against enzymes
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide -4-(trifluoromethyl)phenyl group Not reported Not reported Enhanced lipophilicity and bioactivity
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide -4-ethoxyphenyl and benzamide groups Not reported Not reported Antifungal/antibacterial

Key Observations :

Structural Diversity: The target compound’s N-ethyl(2-hydroxyethyl)amino group enhances solubility compared to hydrophobic analogs like the trifluoromethyl derivative (). This group may improve pharmacokinetic properties, such as absorption and distribution .

Synthetic Efficiency :

  • Yields for hydrazone-linked derivatives (e.g., Compound 15, 95% yield) are higher than those for heterocyclic analogs like Compound 18 (49% yield), likely due to simpler reaction pathways .

Biological Activity :

  • Sulfonamides with pyrazole (Compound 18) or hydrazone (Compound 15) moieties exhibit antimicrobial activity via metal chelation or enzyme inhibition .
  • The hydroxyethyl group in the target compound and WL7 () may enhance interactions with hydrophilic enzyme active sites, as seen in other sulfonamide drugs .

Thermal Stability :

  • Higher melting points (e.g., 226–227°C for Compound 15) correlate with rigid structures (e.g., hydrazone linkages), whereas flexible substituents (e.g., hydroxyethyl) lower melting points .

Métodos De Preparación

Starting Materials and Initial Sulfonamide Formation

  • Starting compound: 4-amino-1-chloro-2-nitrobenzene (VI)
  • Reagent: Aryl sulfonic acid chloride (preferably benzene- or toluene sulfonic acid chloride)
  • Solvent: Pyridine (400 mL per mole of starting amine)
  • Conditions: The amino group is reacted with aryl sulfonic acid chloride added dropwise, followed by heating at 120°C for 1 hour.
  • Product: 1-chloro-2-nitro-4-benzenesulfonamido-benzene (VII)

Alkylation and Amino Substitution

  • The sulfonamide (VII) is alkylated using ethyl iodide to form an ethylated sulfonamide (VIII).
  • Subsequently, the alkylated sulfonamide is reacted with monoethanolamine to yield 4-(N-ethyl-arylsulfonamido)-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene (IX).

Sulfonyl Group Cleavage

  • The arylsulfonyl group is cleaved from (IX) using sulfuric acid (45-70%, preferably 48% concentration).
  • Temperature: 95°C to 130°C (optimal at 120-122°C for 48% sulfuric acid)
  • Reaction time: 15 to 25 minutes depending on acid concentration and temperature.
  • The cleavage yields 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene (X).

Final Conversion to Target Compound

  • The obtained compound (X) is reacted with 2-chloroethanol to produce the final product 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide.
  • After reaction completion, the mixture is cooled and extracted with ethyl acetate.
  • The organic phases are dried over sodium sulfate, solvent removed under vacuum.
  • The residue is dissolved in isopropanol, hydrochloric acid is added to precipitate the hydrochloride salt.
  • The precipitate is filtered, washed with isopropanol, dried, and recrystallized from ethanol/water.

Yields and Physical Properties

Step Compound Yield Melting Point (°C) Notes
Sulfonamide formation (VII) 1-chloro-2-nitro-4-benzenesulfonamido-benzene Quantitative Not specified Recrystallized from ethanol/water
Alkylation and amino substitution (IX) 4-(N-ethyl-arylsulfonamido)-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene Not specified Not specified Intermediate
Sulfonyl cleavage (X) 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene 58.3% (41 g from 1 mol scale) 62 Free base obtained by ammonia treatment
Final product This compound hydrochloride Not specified 105 (recrystallized) Orange solid

Notes on Reaction Conditions

  • The sulfonyl cleavage is sensitive to sulfuric acid concentration and temperature; higher acid concentration requires lower temperature and vice versa.
  • Extraction and purification steps are crucial to obtain high purity product.
  • The process avoids isolating poorly soluble intermediates, improving overall yield and process efficiency.

Alternative Preparation Method (Based on CN101255128A)

An alternative multi-step synthesis involves:

  • Step 1: Reaction of beta-mercaptoethanol with nitro halogeno-benzene in a solvent at 30–50°C, followed by acid binding and neutralization.
  • Step 2: Oxidation of 4-nitrophenyl-beta-hydroxyethyl thioether with catalyst and oxygenant at 30–100°C.
  • Step 3: Hydrogenation under pressure (5–60 Kg/cm²) and catalyst at 40–100°C to obtain 4-amino-phenyl-beta-hydroxyethyl sulfone.
  • Step 4: Sulfonation with sulfuric acid at 100–120°C, followed by dilution, filtration, and drying to yield 4-amino-phenyl-beta-hydroxyethyl sulfone sulfate.

This method emphasizes environmentally safer conditions by reducing excessive use of chlorosulfonic acid and improving the handling of by-products. It involves catalytic oxidation and hydrogenation steps to convert intermediates efficiently.

Summary Table of Key Reaction Parameters

Stage Reactants Conditions Solvent Temperature (°C) Time Yield Notes
Sulfonamide formation 4-amino-1-chloro-2-nitrobenzene + aryl sulfonic acid chloride Dropwise addition, heating Pyridine 120 1 h Quantitative Recrystallization
Alkylation Sulfonamide + ethyl iodide Alkylation Not specified Not specified Not specified Not specified Intermediate
Amino substitution Alkylated sulfonamide + monoethanolamine Reaction Not specified Not specified Not specified Not specified Intermediate
Sulfonyl cleavage Intermediate + H2SO4 Acid cleavage Sulfuric acid (45-70%) 95-130 (opt. 120-122) 15-25 min 58.3% Extraction with ethyl acetate
Final step 4-ethylamino derivative + 2-chloroethanol Substitution Not specified Not specified Not specified Not specified Purification and recrystallization

Research Findings and Practical Considerations

  • The multi-step approach via sulfonamide intermediates allows selective functionalization and high yield.
  • Control of acid concentration and temperature during sulfonyl cleavage is critical for maximizing yield and minimizing side reactions.
  • The process avoids isolation of poorly soluble intermediates, which is beneficial for industrial scale-up.
  • Purification steps involving solvent extraction, drying, and recrystallization ensure high purity of the final compound.
  • Alternative methods focus on greener chemistry by minimizing hazardous reagents and optimizing catalytic steps.

Q & A

Q. What are the established synthetic routes for 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide, and how is structural confirmation achieved?

The synthesis typically involves a multi-step approach:

  • Step 1 : Sulfonylation of 4-aminobenzenesulfonyl chloride with a substituted aniline derivative (e.g., 4-[ethyl(2-hydroxyethyl)amino]aniline) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Step 2 : Purification via recrystallization using solvents like ethanol or methanol, followed by column chromatography to isolate the product .
  • Structural Confirmation :
    • 1H/13C-NMR : Key signals include the sulfonamide NH (~10-12 ppm), aromatic protons (6.5-8.5 ppm), and hydroxyethyl group protons (3.4-4.0 ppm) .
    • HPLC-MS : Validates purity (>95%) and molecular ion peaks .

Q. How is the purity of this compound assessed, and what challenges arise during purification?

  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
    • Melting Point Analysis : Consistency with literature values (e.g., 179-180°C for analogous compounds) .
  • Challenges :
    • Hydrophilic hydroxyethyl groups may reduce solubility in organic solvents, necessitating polar aprotic solvents (e.g., DMF) during synthesis .
    • Byproducts from incomplete sulfonylation require iterative recrystallization or preparative TLC .

Advanced Research Questions

Q. What strategies optimize inhibitory activity against carbonic anhydrase (CA) isoforms, and how is selectivity determined?

  • Structural Modifications :
    • Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhances CA II/IX affinity .
    • Adjusting the hydroxyethyl chain length improves isoform selectivity (e.g., CA IX over CA II) .
  • Assays :
    • Enzyme Kinetics : Measure IC50 via stopped-flow CO2 hydration assay; compare with acetazolamide as a reference inhibitor .
    • Selectivity Profiling : Use isoform-specific inhibitors (e.g., SLC-0111 for CA IX) in competitive binding studies .

Q. How can computational methods predict binding modes with CA isoforms, and what experimental validations are employed?

  • Computational Approaches :
    • Molecular Docking (AutoDock/Vina) : Simulate interactions between the sulfonamide group and CA’s zinc-active site .
    • Molecular Dynamics (MD) : Assess stability of hydrogen bonds (e.g., between NH of sulfonamide and Thr199) .
  • Experimental Validation :
    • X-ray Crystallography : Resolve co-crystal structures with CA II/IX to confirm docking predictions .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How do researchers address discrepancies in reported IC50 values across studies?

  • Standardization :
    • Use identical enzyme sources (e.g., recombinant human CA isoforms) and buffer conditions (pH 7.4, 20 mM HEPES) .
    • Validate assays with internal controls (e.g., acetazolamide IC50 = 12 nM for CA II) .
  • Orthogonal Methods :
    • Compare results from fluorometric (e.g., 4-methylumbelliferone acetate hydrolysis) and electrometric (pH-stat) assays .
    • Replicate studies across independent labs to rule out instrument-specific variability .

Q. What are the methodological considerations for synthesizing Schiff base derivatives of this compound?

  • Reaction Design :
    • Condense the primary amine group with aldehydes (e.g., benzaldehyde) under reflux in propanol with catalytic HCl .
    • Monitor reaction progress via TLC (Rf shift) .
  • Characterization :
    • FT-IR : Confirm imine (C=N) stretch at ~1600 cm⁻¹ .
    • Single-Crystal XRD : Resolve regiochemistry and steric effects of substituents .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Stability Studies :
    • pH-Dependent Degradation : Incubate in buffers (pH 1.2-7.4) at 37°C; analyze via LC-MS for hydrolytic byproducts (e.g., free sulfonamide) .
    • Plasma Stability : Assess metabolic degradation using rat liver microsomes; quantify half-life (t1/2) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Adjustments :
    • Use standardized solvent systems (e.g., PBS for aqueous, DMSO for organic) and report saturation concentrations .
    • Employ Hansen Solubility Parameters (HSPs) to predict miscibility .
  • Experimental Replication :
    • Compare results under controlled humidity/temperature to rule out hygroscopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.